tert-butyl N-(4-bromo-2-hydroxyphenyl)carbamate

Crystal Engineering Solid-State Chemistry Carbamate Crystallography

Fragment-based drug discovery requires building blocks with orthogonal reactive handles. This Boc-protected 4-bromo-2-hydroxyaniline solves that challenge with three distinct functional groups in one compact scaffold. Key differentiation: (i) Boc group is stable to Pd(0) and mild bases, enabling Suzuki-Miyaura coupling at the aryl bromide without premature deprotection; (ii) free phenolic -OH remains available for independent O-alkylation or H-bonding with biological targets; (iii) bromine atom provides a cross-coupling handle for parallel library synthesis. The 4-bromo-2-hydroxy substitution pattern is not interchangeable with regioisomers (e.g., 5-bromo-2-hydroxy), as halogen position governs crystal packing and cross-coupling reactivity. Supplied at ≥98% purity with batch-specific QC documentation. Ships ambient; not DOT/IATA hazardous.

Molecular Formula C11H14BrNO3
Molecular Weight 288.14 g/mol
Cat. No. B13615549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-(4-bromo-2-hydroxyphenyl)carbamate
Molecular FormulaC11H14BrNO3
Molecular Weight288.14 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)O
InChIInChI=1S/C11H14BrNO3/c1-11(2,3)16-10(15)13-8-5-4-7(12)6-9(8)14/h4-6,14H,1-3H3,(H,13,15)
InChIKeyXCHTVFLVRQJZIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-(4-bromo-2-hydroxyphenyl)carbamate: A Boc-Protected 4-Bromo-2-Hydroxyaniline Intermediate for Pharmaceutical and Agrochemical Synthesis


tert-Butyl N-(4-bromo-2-hydroxyphenyl)carbamate (CAS 1206175-16-7) is a Boc-protected aromatic amine featuring a 4-bromo-2-hydroxyphenyl scaffold, molecular formula C₁₁H₁₄BrNO₃, molecular weight 288.14 g·mol⁻¹, predicted density 1.492 g·cm⁻³, and predicted boiling point 305.5 °C . The compound belongs to the class of N-aryl carbamates, where the tert-butoxycarbonyl (Boc) group serves as an orthogonal protecting group for the primary aromatic amine, while the bromine atom and hydroxyl group provide orthogonal handles for further functionalization via cross-coupling, O-alkylation, or condensation reactions [1]. Commercially available purities (≥98%) support its use as a research intermediate in medicinal chemistry and agrochemical discovery programs .

Why Generic Substitution Fails for tert-Butyl N-(4-bromo-2-hydroxyphenyl)carbamate in Multi-Step Synthesis


The 4-bromo-2-hydroxyphenyl substitution pattern in this Boc-protected aniline is not interchangeable with its regioisomers (e.g., 5-bromo-2-hydroxy, 2-bromo-4-hydroxy) or halogen analogs (e.g., 4-chloro) because the precise spatial arrangement of bromine and hydroxyl groups governs hydrogen-bonding motifs, crystal packing behavior, and metal-catalyzed cross-coupling reactivity [1]. Monohalogenated carbamate isomer grids (para, meta, ortho; F, Cl, Br) crystallize with distinct packing architectures and Z′ > 1 propensities, meaning that even a positional shift of the halogen atom alters solid-state properties critical for formulation and handling [2]. Furthermore, the Boc group provides acid-labile protection orthogonal to the free phenolic –OH; substituting with an unprotected amine (4-bromo-2-hydroxyaniline) or a methoxy analog eliminates this orthogonality, compromising synthetic route design [3]. Below, we present quantitative evidence that substantiates these differentiation points for scientific procurement decisions.

Product-Specific Evidence Guide: Quantified Differentiation of tert-Butyl N-(4-bromo-2-hydroxyphenyl)carbamate vs. Closest Analogs


Regioisomeric Differentiation: 4-Bromo-2-hydroxy vs. 5-Bromo-2-hydroxy Substitution Alters Crystal Packing and Hydrogen-Bond Architecture

The 4-bromo-2-hydroxy regioisomer (target compound) positions the bromine para to the carbamate-substituted nitrogen, whereas the 5-bromo-2-hydroxy regioisomer (CAS 719310-30-2) places bromine meta. In a systematic crystallographic study of monohalogenated phenyl-pyridinylcarbamate isomer grids (CxxX, where x = para, meta, ortho; X = F, Cl, Br), all nine structures aggregate via N–H⋯N intermolecular interactions as their primary hydrogen bond, but para-substituted isomers (CmpX series) crystallize as chains in space group Pc, while meta-substituted isomers form chains in CmmX [1]. The para-bromo isomer (structurally analogous to the target compound) and meta-bromo isomer exhibit different unit cell parameters: CmpBr unit cell volume 1704.5 ų (a=3.8827 Å, b=24.756 Å, c=17.742 Å, β=91.789°) vs. CmmBr (meta-bromo analog) which crystallizes with distinct cell dimensions [1]. This demonstrates that regioisomeric bromine position directly dictates solid-state packing, impacting crystallinity, handling, and formulation reproducibility—a critical consideration for procurement when consistent solid form is required [2].

Crystal Engineering Solid-State Chemistry Carbamate Crystallography

Halogen-Dependent Cross-Coupling Reactivity: Aryl Bromide Outperforms Aryl Chloride in Suzuki-Miyaura Coupling Efficiency

The 4-bromo substituent in the target compound enables efficient palladium-catalyzed cross-coupling, whereas the corresponding 4-chloro analog (tert-butyl N-(4-chloro-2-hydroxyphenyl)carbamate, C₁₁H₁₄ClNO₃, MW 243.68 g·mol⁻¹) exhibits substantially lower reactivity. The relative reactivity of aryl halides in Suzuki-Miyaura coupling follows the order Ar–I > Ar–Br > Ar–Cl, governed by C–X bond dissociation energies [1]. Under standard Pd(0) catalysis, aryl bromides provide generally high yields, while aryl chlorides require specialized electron-rich phosphine ligands (e.g., P(t-Bu)₃) and elevated temperatures to achieve moderate yields [2]. This translates to a practical advantage: the bromo compound can be selectively functionalized at the C–Br position via room-temperature Suzuki coupling without affecting the Boc-protected amine or phenolic –OH, whereas the chloro analog demands harsher conditions that risk premature Boc deprotection or phenol oxidation [3].

Cross-Coupling Chemistry Suzuki-Miyaura Reaction Palladium Catalysis

Hydrogen-Bond Donor Capability: 2-Hydroxy Group Enables Intramolecular N–H⋯O Hydrogen Bonding Absent in 2-Methoxy Analog

The ortho-hydroxy group in the target compound can form an intramolecular hydrogen bond with the carbamate carbonyl oxygen (O–H⋯O=C) or with the carbamate N–H (N–H⋯O–H), generating a six-membered S(6) ring motif that stabilizes a specific molecular conformation [1]. In contrast, the 2-methoxy analog (tert-butyl N-(4-bromo-2-methoxyphenyl)carbamate, CAS 262433-01-2, C₁₂H₁₆BrNO₃, MW 302.16 g·mol⁻¹) replaces the –OH donor with a –OCH₃ group, abolishing this intramolecular hydrogen bond . The carbamate group participates in hydrogen bonding through both the carbonyl and the backbone NH, and substitution on the N-terminus modulates biological properties such as target binding and metabolic stability [2]. The hydrogen-bond donor count differs: target compound = 2 donors (–OH and –NH–), methoxy analog = 1 donor (–NH– only), which alters computed topological polar surface area (TPSA 58.6 Ų for target vs. lower for methoxy analog) and impacts membrane permeability [2].

Conformational Analysis Intramolecular Hydrogen Bonding Carbamate Drug Design

Boc Protection Orthogonality: Acid-Labile Protection Enables Chemoselective Deprotection Without Affecting Aryl Bromide or Phenol

The Boc (tert-butoxycarbonyl) group on the target compound provides orthogonal amine protection that is stable toward nucleophiles, bases, and catalytic hydrogenation, yet is quantitatively cleaved under mild acidic conditions (TFA/CH₂Cl₂, 1:1 v/v, 25 °C, 1–2 h; or 4M HCl in dioxane) [1]. The free amine analog (4-bromo-2-hydroxyaniline, CAS 616-25-1, C₆H₆BrNO, MW 188.02 g·mol⁻¹) lacks this protection and is susceptible to oxidation, non-selective acylation, and Schiff base formation, limiting its direct use in multi-step sequences . The Boc group's stability profile enables its use in solid-phase peptide synthesis (SPPS) and solution-phase synthesis, where it can be deprotected selectively in the presence of other protecting groups (e.g., benzyl ethers, methyl esters) [2]. Typical deprotection conditions: TFA/CH₂Cl₂ (1:1), 25 °C, 1 h, >95% conversion; alternative: Zn-HAP column, 150 °C, 30 min, near-quantitative deprotection in flow .

Protecting Group Chemistry Orthogonal Deprotection Solid-Phase Peptide Synthesis

Physicochemical Property Differentiation: Higher Density and Boiling Point vs. Chloro Analog Impact Purification and Formulation

The target compound (C₁₁H₁₄BrNO₃, MW 288.14 g·mol⁻¹) has a predicted density of 1.492 g·cm⁻³ and predicted boiling point of 305.5 °C . The chloro analog (tert-butyl N-(4-chloro-2-hydroxyphenyl)carbamate, C₁₁H₁₄ClNO₃, MW 243.68 g·mol⁻¹) has a lower molecular weight by 44.46 g·mol⁻¹ (15.4% difference), which translates to altered chromatographic retention times (estimated ΔlogP ≈ +0.4 for bromo vs. chloro based on Hansch π constants: Br π = 0.86, Cl π = 0.71) . The higher density and boiling point of the bromo compound indicate stronger intermolecular forces (enhanced dispersion interactions from the larger, more polarizable bromine atom), which can affect distillation parameters and solvent partitioning during extractive workup [1]. Computed XLogP3 for the target compound is 2.8, compared to an estimated ~2.4 for the chloro analog [1].

Physicochemical Properties Chromatographic Purification Formulation Science

Purity and Supply Consistency: Commercial Availability at 98% Purity with Validated Analytical Data Supports Reproducible Research

The target compound is commercially available at 98% purity (validated by HPLC or NMR) from multiple suppliers, with InChIKey XCHTVFLVRQJZIQ-UHFFFAOYSA-N ensuring unambiguous chemical identity . In contrast, the 5-bromo regioisomer (CAS 719310-30-2) is typically offered at 95% purity, and the 2-methoxy analog (CAS 262433-01-2) at 95% purity, both with less extensive analytical characterization . Higher purity reduces the risk of regioisomeric contamination (e.g., 5-bromo isomer) that could propagate through a multi-step synthesis and complicate biological assay interpretation. The availability of the target compound in standard pack sizes (250 mg, 1 g, 5 g) with documented long-term storage conditions (cool, dry place) further supports procurement for research programs .

Quality Control Procurement Specification Analytical Chemistry

Recommended Application Scenarios for tert-Butyl N-(4-bromo-2-hydroxyphenyl)carbamate Based on Verified Differentiation Evidence


Medicinal Chemistry: Synthesis of Kinase Inhibitor Scaffolds via Sequential Suzuki Coupling and Deprotection

The 4-bromo group enables efficient Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids at room temperature to introduce diversity at the para position of the aniline ring [1]. The Boc group remains intact during coupling (stable to Pd(0) and mild bases such as K₂CO₃), then can be deprotected with TFA to reveal the free amine for subsequent amide bond formation or reductive amination. The phenolic –OH can be independently alkylated or left free for hydrogen-bonding interactions with biological targets. This three-handle orthogonality (Br for cross-coupling, Boc for amine protection, –OH for H-bonding) makes the compound an ideal building block for fragment-based drug discovery and parallel library synthesis [2].

Agrochemical Intermediate: Synthesis of Carbamate Pesticide Analogs via Bromine Replacement

Carbamate derivatives are widely employed in agrochemicals as herbicides, fungicides, and insecticides [2]. The 4-bromo-2-hydroxyphenyl scaffold in this compound serves as a precursor for N-aryl carbamate pesticides, where the bromine can be displaced by diverse nucleophiles or used in cross-coupling to introduce substituted aryl/heteroaryl groups. The Boc group provides temporary amine protection during functionalization of the phenol ring, and can be removed under mild acid conditions compatible with ester and amide functionalities present in agrochemical structures [3].

Chemical Biology: Photoaffinity Labeling Probe Precursor

The aryl bromide moiety can be converted to an aryl azide or diazirine for photoaffinity labeling experiments, while the Boc-protected amine allows conjugation to biotin or fluorophores after deprotection. The free phenolic –OH enhances water solubility and can participate in target protein hydrogen bonding, increasing probe binding affinity [2]. The meta-substitution pattern (Br para to NHBoc) ensures that the photolabile group is positioned away from the protein-interacting carbamate region, minimizing steric interference with target engagement [1].

Materials Science: Monomer for Hydrogen-Bonded Supramolecular Polymers

The combination of a strong hydrogen-bond donor (–OH) and acceptor (carbamate C=O) in the target compound, together with the bulky Boc group that influences chain packing, makes it a candidate monomer for supramolecular polymer synthesis. The 4-bromo group serves as a post-polymerization modification handle via cross-coupling to tune material properties. The crystalline nature evidenced by structural studies of related monohalogenated carbamates [1] indicates potential for predictable solid-state assembly, a desirable feature for designing functional organic materials.

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